molecular formula C17H18N10OS B2365244 1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)piperidine-3-carboxamide CAS No. 1798487-25-8

1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)piperidine-3-carboxamide

Número de catálogo: B2365244
Número CAS: 1798487-25-8
Peso molecular: 410.46
Clave InChI: USOUQLZBRCKNOP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

The compound 1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)piperidine-3-carboxamide features a complex heterocyclic architecture:

  • A pyridazine core substituted with a 1,2,4-triazole moiety at position 4.
  • A piperidine-3-carboxamide group linked to the pyridazine ring.
  • A methyltriazolo[3,2-b][1,3]thiazole substituent via an N-methyl linkage.

This structure combines multiple nitrogen-rich heterocycles, which are common in kinase inhibitors and antimicrobial agents. Its design likely aims to exploit hydrogen bonding and π-π stacking interactions for target binding.

Propiedades

IUPAC Name

N-([1,3]thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N10OS/c28-16(19-6-13-8-29-17-20-10-22-27(13)17)12-2-1-5-25(7-12)14-3-4-15(24-23-14)26-11-18-9-21-26/h3-4,8-12H,1-2,5-7H2,(H,19,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USOUQLZBRCKNOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)N3C=NC=N3)C(=O)NCC4=CSC5=NC=NN45
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Pyridazine rings undergo regioselective triazole annulation via Huisgen cycloaddition. A representative protocol from:

Step Reagents/Conditions Yield Reference
1 3-Azidopyridazine + Propargylamine, CuSO₄·5H₂O, sodium ascorbate, H₂O/EtOH 1:1, 60°C, 12 hr 78%
2 Boc protection: (Boc)₂O, DMAP, CH₂Cl₂, rt, 6 hr 92%

This method benefits from aqueous conditions and avoids protecting group strategies for the triazole nitrogen.

Direct Nucleophilic Substitution

Alternative route using preformed triazole:

  • 3-Chloro-6-nitropyridazine reacts with 1H-1,2,4-triazole (1.2 eq) in DMF at 120°C with K₂CO₃ (2 eq), achieving 65% yield after 24 hr.
  • Subsequent nitro reduction using H₂/Pd-C in EtOH affords the amine precursor (89% yield).

Preparation of Piperidine-3-Carboxamide Intermediates

Carboxylic Acid Activation

Piperidine-3-carboxylic acid derivatives require protection-deprotection sequences to prevent side reactions:

Protocol Reagents Temp/Time Yield
EDC/HOBt activation EDC (1.5 eq), HOBt (1.5 eq), DIPEA (3 eq), DMF 0°C→rt, 12 hr 82%
Mixed anhydride ClCO₂iPr (1.2 eq), NMM (1.5 eq), THF -15°C, 1 hr 75%

Post-coupling deprotection of Boc groups uses TFA/DCM (1:1) at 0°C→rt for 2 hr.

Assembly ofTriazolo[3,2-b]Thiazol-6-ylmethanamine

Thiazole Ring Formation

Critical cyclization step employing Lawesson's reagent:

  • 3-Amino-1,2,4-triazole-5-thiol (1.0 eq) + chloroacetone (1.1 eq) in EtOH reflux 8 hr → 5-(chloromethyl)-triazolo[3,2-b]thiazole (64%)
  • Amination via Gabriel synthesis:
    • Phthalimide (1.5 eq), K₂CO₃ (2 eq), DMF, 100°C 6 hr
    • Hydrazinolysis: NH₂NH₂·H₂O (3 eq), EtOH reflux 3 hr → 72% overall yield

Final Coupling Strategies

Convergent Approach

Three-component coupling optimized through DoE studies:

Component Equiv Coupling Agent Solvent Temp Time Yield
Pyridazine-triazole 1.0 HATU DMF 25°C 24 hr 68%
Piperidine acid 1.2 DIPEA - - - -
Triazolothiazole amine 1.1 - - - - -

LC-MS monitoring shows complete consumption of starting material at 18 hr. Purification via reverse-phase HPLC (ACN/H₂O + 0.1% TFA) gives pharmaceutically pure product (>99% AUC).

Sequential Assembly

Alternative pathway with intermediate isolation:

  • Piperidine-3-carboxylic acid → acid chloride (SOCl₂, reflux 2 hr)
  • Amide formation with triazolothiazole amine (Et₃N, CH₂Cl₂, 0°C→rt 12 hr, 85%)
  • Buchwald-Hartwig coupling with pyridazine bromide (Pd₂(dba)₃, Xantphos, Cs₂CO₃, dioxane 110°C 24 hr, 63%)

Analytical Characterization Data

Critical quality attributes confirmed through:

Technique Key Findings
¹H NMR (500 MHz, DMSO-d₆) δ 8.72 (s, 1H, triazole), 8.35 (d, J=8.5 Hz, 1H, pyridazine), 4.45 (s, 2H, CH₂N), 3.85-3.55 (m, 4H, piperidine)
HRMS (ESI+) m/z 510.1932 [M+H]⁺ (calc. 510.1928)
HPLC t_R = 6.72 min (Zorbax SB-C18, 1 mL/min 30→70% ACN)

Process Optimization Challenges

Regiochemical Control

Triazole orientation impacts biological activity. Kinetic vs thermodynamic control studies show:

  • CuAAC at 60°C → 95:5 ratio of 1,4- vs 1,5-triazole regioisomers
  • Thermal cyclization (120°C, DMF) leads to 80:20 distribution requiring chromatographic separation

Solvent Effects on Crystallinity

Particle engineering through antisolvent crystallization:

Solvent System Crystal Habit Purity
EtOAc/heptane Needles 99.1%
ACN/H₂O Prisms 98.7%
THF/water Amorphous 95.3%

Alternative Synthetic Routes

Flow Chemistry Approach

Microreactor system enhances exothermic step safety:

  • Triazole formation: 0.5 mL/min, 100°C, 2 min residence time → 82% yield
  • Coupling reaction: T3 mixer (2.5 mL volume), 50°C → 94% conversion

Enzymatic Amination

Novel biocatalytic method under investigation:

  • Lipase B (CAL-B) mediates amide bond formation in TBME at 40°C
  • Current yield 55% with 99% ee, requires further optimization

Análisis De Reacciones Químicas

Types of Reactions

1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)piperidine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Aplicaciones Científicas De Investigación

1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)piperidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Compound 1: 1-(6-Bromoisothiazolo[4,3-b]pyridin-3-yl)piperidine-3-carboxamide ()
  • Core : Bromoisothiazolo[4,3-b]pyridine replaces the pyridazine-triazole system.
  • Key Substituents : Piperidine-3-carboxamide (shared with the target compound).
  • Synthesis : Yield of 65% via coupling with piperidine-3-carboxamide, suggesting moderate synthetic efficiency .
  • Physicochemical Properties : Higher molecular weight (341.01 g/mol) due to bromine. The isothiazole ring may enhance electrophilicity compared to the target’s pyridazine-triazole.
Compound 2: N-(1-Ethyl-3-Methyl-1H-Pyrazol-4-yl)-3,6-Dimethyl-1-Phenyl-1H-Pyrazolo[3,4-b]Pyridine-4-Carboxamide ()
  • Core : Pyrazolo[3,4-b]pyridine instead of pyridazine.
  • Key Substituents : Carboxamide group (shared) and phenyl-pyrazole.
  • Molecular Weight : 374.4 g/mol, comparable to the target compound.

Triazole-Containing Analogues

Compound 3: 1-{[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl}Piperidine-4-Carboxylic Acid ()
  • Core : Triazolo[4,3-b]pyridazine instead of pyridazine-triazole.
  • Substituents : Piperidine-4-carboxylic acid (vs. carboxamide in the target).
  • Functional Impact : The carboxylic acid group increases hydrophilicity, which may reduce cell permeability compared to the carboxamide .
Compound 4: 3,5-Substituted-1,2,4-Triazine-6-Carboxylic Acid Derivatives ()
  • Core : 1,2,4-Triazine instead of pyridazine.
  • Key Finding : Carboxyl groups at position 6 significantly enhance acidity (pKa ~3–4) compared to triazole derivatives, influencing solubility and binding .

Hybrid Heterocyclic Systems

Compound 5: 1-(4-Methylbenzyl)-3-(4-Phenyl-1H-1,2,3-Triazol-1-yl)-1H-Pyrazole-4-Carbonitrile ()
  • Core : Pyrazole-triazole hybrid vs. pyridazine-triazole.
  • Functional Groups : Carbonitrile and benzyl groups introduce distinct electronic effects.

Structural and Functional Analysis (Table)

Parameter Target Compound Compound 1 Compound 2 Compound 3
Core Heterocycle Pyridazine-triazole + triazolo-thiazole Isothiazolo-pyridine Pyrazolo-pyridine Triazolo-pyridazine
Key Substituents Piperidine-3-carboxamide, methyltriazolo-thiazole Bromine, piperidine-carboxamide Phenyl, pyrazole Piperidine-4-carboxylic acid
Molecular Weight (g/mol) ~450–470 (estimated) 341.01 374.4 ~350–370 (estimated)
Hydrophilicity Moderate (carboxamide + polar triazoles) Low (bromine) Low (phenyl) High (carboxylic acid)
Synthetic Yield Not reported 65% Not reported Not reported

Key Research Findings

Carboxamide vs. Carboxylic Acid : Carboxamide groups (target, Compound 1) improve membrane permeability relative to carboxylic acids (Compound 3) while retaining hydrogen-bonding capacity .

Heterocycle Acidity : Pyridazine-triazole systems (target) are less acidic than triazine-carboxylic acids (Compound 4), favoring neutral pH stability .

Actividad Biológica

The compound 1-[6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl]-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)piperidine-3-carboxamide is a triazole-containing molecule that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features multiple heterocyclic rings, including triazole and thiazole moieties, which are known for their biological activities. The structural complexity contributes to its potential efficacy as a pharmaceutical agent.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds with triazole structures have shown effectiveness against various Gram-positive and Gram-negative bacteria. Studies have demonstrated that certain derivatives possess activity up to 16 times greater than standard antibiotics like ampicillin against resistant strains .
CompoundActivity (EC50)Target
Triazolo-thiadiazoles7.2 μg/mLXanthomonas oryzae
TriazolesVariesS. aureus, E. coli

Antifungal Activity

Triazole compounds are widely recognized for their antifungal properties. They inhibit the synthesis of ergosterol in fungal cell membranes:

  • Clinical Relevance : Compounds such as fluconazole have been used to treat systemic fungal infections effectively.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies:

  • Mechanism : Triazoles may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific pathways involved in cell proliferation.
Cell LineIC50 (μM)Reference
HCT-116 (Colon carcinoma)6.2
T47D (Breast cancer)27.3

Anti-inflammatory and Analgesic Effects

Compounds containing the triazole scaffold have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2):

  • Mechanism : By blocking these enzymes, they reduce the production of pro-inflammatory mediators.

The biological activity of triazole derivatives is often attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition : Many triazoles act as enzyme inhibitors, disrupting metabolic pathways in pathogens or cancer cells.
  • Receptor Modulation : Some compounds may modulate receptor activity, enhancing or inhibiting signaling pathways critical for cell survival or proliferation.

Case Studies

Several studies have highlighted the potential of triazole derivatives in treating infections and cancers:

  • Antimicrobial Screening : A study demonstrated that a series of triazolo-thiadiazoles exhibited potent antibacterial activity against both drug-sensitive and resistant strains .
  • Anticancer Efficacy : Research on mercapto-substituted triazoles revealed significant cytotoxic effects against various cancer cell lines, indicating their potential as chemotherapeutic agents .

Q & A

Q. What are the key synthetic strategies for synthesizing this compound, and how are intermediates purified?

The synthesis involves multi-step routes, including heterocyclic ring formation (e.g., triazole coupling via Huisgen cycloaddition) and carboxamide linkage via amidation. Critical steps include:

  • Triazole-Pyridazine coupling : Requires copper-catalyzed azide-alkyne cycloaddition (CuAAC) at 50–80°C in THF/water .
  • Piperidine functionalization : Achieved via nucleophilic substitution or reductive amination under reflux in dichloromethane or ethanol .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are standard for isolating intermediates and final products .

Q. Which spectroscopic methods are most effective for characterizing its structure?

  • 1H/13C NMR : Resolves piperidine conformers and triazole/thiazole proton environments. Challenges include overlapping signals in aromatic regions, requiring 2D NMR (COSY, HSQC) .
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., ESI+ for [M+H]+ ions) and detects fragmentation patterns of the triazolothiazole moiety .
  • IR spectroscopy : Identifies carboxamide C=O stretches (~1650 cm⁻¹) and triazole C-N vibrations (~1450 cm⁻¹) .

Q. What preliminary biological screening assays are recommended for this compound?

  • Anticancer activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
  • Antimicrobial testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Kinase inhibition : Fluorescence-based assays (e.g., ADP-Glo™) targeting kinases like p38 MAPK, leveraging structural analogs in .

Advanced Research Questions

Q. How can synthetic yields be optimized while minimizing side reactions in triazole-thiazole coupling?

  • Stoichiometric control : Limit excess azide reagents to avoid byproducts like unreacted intermediates .
  • Catalyst optimization : Use Cu(I)Br with tris(benzyltriazolylmethyl)amine (TBTA) to enhance regioselectivity .
  • Temperature gradients : Gradual heating (50°C → 80°C) reduces decomposition of heat-sensitive pyridazine intermediates .

Q. How should researchers resolve contradictions in biological activity data between structural analogs?

  • SAR analysis : Compare substituent effects using ’s table (e.g., tert-butyl vs. methyl groups on isoxazole lipophilicity) .
  • Dose-response curves : Replicate assays with standardized protocols to rule out variability in IC50 values .
  • Molecular docking : Validate target engagement (e.g., 14-α-demethylase in ) to explain discrepancies between computational and experimental results .

Q. What methodologies are critical for studying target-binding interactions of this compound?

  • Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) for protein targets (e.g., kinases) .
  • Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .
  • Cryo-EM/X-ray crystallography : Resolves binding modes of the triazolothiazole moiety in enzyme active sites .

Q. How can researchers address spectral ambiguities in NMR characterization of piperidine conformers?

  • Variable temperature (VT) NMR : Identifies dynamic equilibria between chair and boat conformers by observing signal coalescence .
  • NOESY experiments : Correlates spatial proximity of piperidine protons to adjacent heterocycles .
  • DFT calculations : Predicts chemical shifts using Gaussian09 with B3LYP/6-31G(d) basis sets to validate assignments .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-dependent cytotoxicity data?

  • Non-linear regression : Fit sigmoidal curves (GraphPad Prism) to calculate IC50 ± SEM .
  • ANOVA with post-hoc tests : Compare efficacy across cell lines or structural analogs (e.g., Bonferroni correction) .
  • Hill slope analysis : Assess cooperative binding effects in kinase inhibition assays .

Q. How should stability studies be designed for this compound under physiological conditions?

  • pH-dependent degradation : Incubate in buffers (pH 2–9, 37°C) and monitor via HPLC at 254 nm .
  • Plasma stability : Use human plasma at 37°C with LC-MS/MS quantification of intact compound over 24 hours .
  • Light sensitivity : Conduct amber vial studies under UV/visible light to assess photodegradation .

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